H-Gly-Gly-Gly-OEt.HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

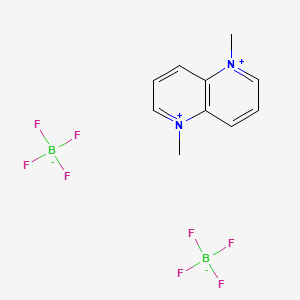

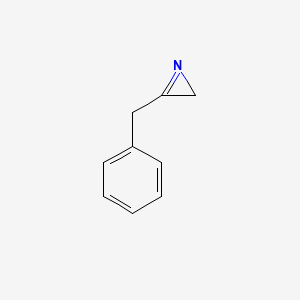

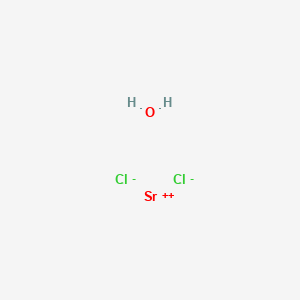

“H-Gly-Gly-Gly-OEt.HCl” is a chemical compound with the CAS Number: 16194-06-2 . Its IUPAC name is ethyl ( { [ (aminoacetyl)amino]acetyl}amino)acetate hydrochloride . It is a solid substance stored at room temperature under an inert atmosphere .

Molecular Structure Analysis

The molecular formula of “H-Gly-Gly-Gly-OEt.HCl” is C8H16ClN3O4 . Its molecular weight is 253.69 . The InChI code is 1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H .Physical And Chemical Properties Analysis

“H-Gly-Gly-Gly-OEt.HCl” is a solid substance stored at room temperature under an inert atmosphere . The shipping temperature is normal .科学的研究の応用

Structural Studies and Secondary Structure Identification : Research on the polypentapeptide of elastin, which includes a sequence similar to H-Gly-Gly-Gly-OEt.HCl, used magnetic resonance studies to identify secondary structures in organic solvents (Urry, Mitchell, Ohnishi, & Long, 1975).

Collagen Hyperstability Induced by Aza-Glycine : Studies demonstrate that substitution of glycine with aza-glycine in collagen can increase the number of interfacial cross-strand hydrogen bonds, leading to hyperstability in the triple-helical form (Zhang, Malamakal, & Chenoweth, 2015).

Gas-Phase H/D Exchange Kinetics : Research on sodiated glycine oligomers and their H/D exchange with ND3 in the gas phase provides insights into ion structures and exchange kinetics, relevant to the study of glycine-based compounds (Cox, Julian, Lee, & Beauchamp, 2004).

Angiotensin-Converting Enzyme Inhibitory Activity : The inhibitory activity of X-Hyp-Gly-type tripeptides on angiotensin-converting enzyme, and the importance of collagen-specific prolyl hydroxylation in this process, were studied, highlighting the potential of similar tripeptides in hypertension control (Taga et al., 2018).

Corrosion Inhibition in Cold Rolled Steel : Glycine and its derivatives have been examined for their protective influence against corrosion in cold rolled steel, demonstrating their potential as “green” inhibitors (Amin, Khaled, & Fadlallah, 2010).

Nuclear Overhauser Enhancement Studies : Investigations into the inverse temperature dependence of hydrophobic side chain proximity in the polytetrapeptide of tropoelastin provide insights into molecular interactions relevant to glycine-containing sequences (Urry, Khaled, Rapaka, & Okamoto, 1977).

Kinetic Studies on Chromium-Glycinato Complexes : This research explores the acid-catalysed aquation of chromium-glycinato complexes, providing valuable information for understanding reactions involving glycine and metal ions (Kita et al., 2011).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKNCXWDPKPEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CNC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718523 |

Source

|

| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Gly-Gly-OEt.HCl | |

CAS RN |

16194-06-2 |

Source

|

| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-[(E)-phenyldiazenyl]quinolin-1-ium perchlorate](/img/structure/B579736.png)

![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)

![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)

![5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B579747.png)